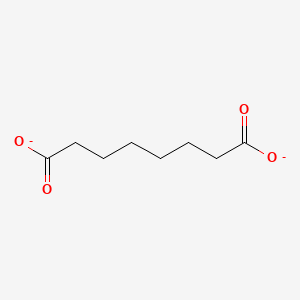

Suberate

Description

Structure

3D Structure

Propriétés

Numéro CAS |

58447-36-2 |

|---|---|

Formule moléculaire |

C8H12O4-2 |

Poids moléculaire |

172.18 g/mol |

Nom IUPAC |

octanedioate |

InChI |

InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/p-2 |

Clé InChI |

TYFQFVWCELRYAO-UHFFFAOYSA-L |

SMILES |

C(CCCC(=O)[O-])CCC(=O)[O-] |

SMILES canonique |

C(CCCC(=O)[O-])CCC(=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Suberate Crosslinkers: Spacer Arm Length and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of suberate-based crosslinkers, a class of reagents widely used to covalently link interacting molecules. Focusing on their spacer arm length and reactivity, this document aims to equip researchers with the necessary knowledge to select the appropriate crosslinker and design effective experimental strategies for studying protein-protein interactions, elucidating protein complex structures, and developing novel therapeutics.

Introduction to this compound Crosslinkers

This compound crosslinkers are homobifunctional reagents featuring two N-hydroxysuccinimide (NHS) ester reactive groups connected by an eight-atom spacer arm derived from suberic acid. These crosslinkers are invaluable tools in chemical biology and proteomics for covalently capturing proximate primary amines, primarily the ε-amino group of lysine residues and the N-termini of proteins. The resulting stable amide bonds provide distance constraints that are crucial for structural and interactional studies.

The general reaction mechanism involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at physiological to slightly alkaline pH (7.0-9.0).[1]

Quantitative Data on Common this compound and Related Crosslinkers

The choice of crosslinker is critical and depends on the specific application, including the distance between target functional groups and the desired properties of the crosslinker, such as cell membrane permeability and cleavability. The following tables summarize the key quantitative data for common this compound-based and other relevant NHS-ester crosslinkers.

Table 1: Physicochemical Properties of Common NHS-Ester Crosslinkers

| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Cell Membrane Permeable? | Cleavable? |

| Disuccinimidyl this compound | DSS | 11.4[2] | 368.35[3] | Yes[3] | No[3] |

| Bis(sulfosuccinimidyl) this compound | BS3 | 11.4[4] | 572.43[4] | No[5] | No[6] |

| Dithiobis(succinimidyl propionate) | DSP | 12.0[7] | 404.42[7] | Yes[8] | Yes (by reducing agents)[8] |

| Ethylene glycol bis(succinimidylsuccinate) | EGS | 16.1 | 456.36 | Yes | Yes (by hydroxylamine) |

Table 2: Reactivity and Stability of NHS-Ester Crosslinkers

| pH | Half-life of NHS ester at 0°C | Half-life of NHS ester at 4°C | Half-life of NHS ester at Room Temperature |

| 7.0 | 4-5 hours[9][10] | - | 4-5 hours[11] |

| 8.0 | - | - | 1 hour[9][11] |

| 8.5 | - | - | 180 minutes[12] |

| 8.6 | - | 10 minutes[9][10] | 10 minutes[11] |

| 9.0 | - | - | 125 minutes[12] |

Note: The reactivity of NHS esters is highly dependent on pH. Hydrolysis of the NHS ester is a competing reaction that increases with pH.[10] While primary amines are the main target, side reactions with serine, threonine, and tyrosine residues have been reported, especially at higher pH.[1]

Experimental Protocols

The following are detailed methodologies for common applications of this compound crosslinkers.

General Protocol for Protein Crosslinking in Solution with DSS

This protocol is suitable for studying protein-protein interactions in a purified system.

Materials:

-

Purified protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.2-8.5.

-

Disuccinimidyl this compound (DSS)[2]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[2]

-

Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine[13]

-

Reaction tubes

Procedure:

-

Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO or DMF to a final concentration of 25 mM.[14] For example, dissolve 2 mg of DSS in 216 µL of DMSO.[15]

-

Protein Preparation: Ensure the protein sample is in a suitable amine-free buffer. The protein concentration should be optimized for the specific interaction being studied, typically in the range of 0.1-2 mg/mL.

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[14] For example, for a protein concentration of 1 mg/mL (~20 µM for a 50 kDa protein), a final DSS concentration of 200-1000 µM can be tested.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[2]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[13] Incubate for 15 minutes at room temperature.

-

Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications. For SDS-PAGE analysis, the formation of higher molecular weight bands indicates successful crosslinking.

Cell Surface Protein Crosslinking using BS3

This protocol is designed to study interactions between proteins on the surface of living cells.

Materials:

-

Adherent or suspension cells

-

Phosphate-buffered saline (PBS), pH 8.0[13]

-

Bis(sulfosuccinimidyl) this compound (BS3)[4]

-

Quenching buffer: 1 M Tris-HCl, pH 7.5[13]

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.[13]

-

Prepare BS3 Solution: Immediately before use, dissolve BS3 in PBS (pH 8.0) to the desired concentration (e.g., 1-5 mM).[13]

-

Crosslinking Reaction: Resuspend or cover the cells with the BS3 solution and incubate for 30 minutes at room temperature or 2 hours at 4°C.[13] The lower temperature can help reduce the internalization of the crosslinker.

-

Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[13]

-

Cell Lysis: Wash the cells with PBS and then lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Analysis: The cell lysate can then be analyzed by immunoprecipitation, Western blotting, or mass spectrometry to identify crosslinked protein complexes.

Reversible Crosslinking with DSP for Protein Complex Purification

This protocol utilizes the cleavable nature of DSP to isolate and identify components of a protein complex.

Materials:

-

Cells or tissue expressing the protein complex of interest

-

PBS, pH 7.4

-

Dithiobis(succinimidyl propionate) (DSP)[7]

-

Anhydrous DMSO or DMF

-

Quenching buffer: 1 M Tris-HCl, pH 7.5

-

Lysis buffer with protease inhibitors

-

Immunoprecipitation reagents (antibodies, beads)

-

Elution buffer

-

Reducing agent: Dithiothreitol (DTT) or β-mercaptoethanol

Procedure:

-

In-Cell Crosslinking: Wash cells with PBS and incubate with 0.1-2 mM DSP in PBS for 30 minutes at 37°C.[8][16] The optimal DSP concentration should be empirically determined.

-

Quenching: Quench the reaction with Tris-HCl for 15 minutes at room temperature.[7]

-

Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation for the bait protein according to standard protocols. The crosslinking will stabilize weak or transient interactions, allowing for their co-immunoprecipitation.

-

Elution: Elute the protein complex from the beads using a suitable elution buffer.

-

Cleavage of Crosslinks: To release the interacting partners, cleave the disulfide bond in the DSP spacer arm by adding a reducing agent such as DTT (e.g., 50 mM) and incubating for 30 minutes at 37°C.[8]

-

Analysis: The components of the protein complex can then be identified by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and a representative signaling pathway where this compound crosslinkers are applied.

Experimental Workflow for Crosslinking Mass Spectrometry (XL-MS)

Caption: A typical workflow for identifying protein-protein interactions using crosslinking mass spectrometry.

Workflow for Co-Immunoprecipitation with Crosslinking

Caption: Workflow for co-immunoprecipitation enhanced by chemical crosslinking to capture transient or weak protein interactions.

Studying EGFR Dimerization using BS3 Crosslinking

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling. Its activation is initiated by ligand-induced dimerization. BS3, being membrane-impermeable, is an ideal crosslinker to study the dimerization of EGFR on the cell surface.[6]

References

- 1. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of epidermal growth factor receptor dimerization by BS³ cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. proteochem.com [proteochem.com]

- 8. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. interchim.fr [interchim.fr]

- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. store.sangon.com [store.sangon.com]

- 16. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

An In-depth Technical Guide to the Chemical Properties and Applications of Disuccinimidyl Suberate (DSS)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties of Disuccinimidyl Suberate (DSS)

Disuccinimidyl this compound (DSS) is a widely utilized homobifunctional crosslinking agent essential for the study of protein-protein interactions, protein complex structures, and the creation of antibody-drug conjugates (ADCs)[1][2]. Its utility stems from its specific chemical properties that allow for the covalent linkage of proteins and other biomolecules.

Structure and Reactivity

DSS is characterized by an eight-carbon spacer arm flanked by two N-hydroxysuccinimide (NHS) ester groups[1][3]. This symmetrical structure allows it to react with primary amines (-NH₂) on biomolecules, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds[1][3]. The reaction is most efficient in a pH range of 7.0 to 9.0[1]. The spacer arm, with a length of 11.4 Å, defines the distance between the two reactive sites, making DSS suitable for crosslinking proteins that are in close proximity[4].

Solubility and Stability

A key characteristic of DSS is its insolubility in aqueous solutions[1]. Therefore, it must first be dissolved in a dry organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being introduced to an aqueous reaction mixture[1][4]. This hydrophobic nature also renders DSS membrane-permeable, enabling the crosslinking of intracellular proteins[1][4].

The stability of DSS is a critical consideration for its effective use. The NHS ester groups are susceptible to hydrolysis in aqueous environments, a competing reaction that can reduce crosslinking efficiency. The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline[5]. It is therefore recommended to prepare DSS solutions immediately before use and to avoid long-term storage of stock solutions. To minimize hydrolysis, reactions can be performed at lower temperatures, such as on ice[4].

Quantitative Data Summary

The following tables summarize the key quantitative properties of Disuccinimidyl this compound (DSS) for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 368.34 g/mol | [1] |

| Spacer Arm Length | 11.4 Å | [4] |

| CAS Number | 68528-80-3 | [1] |

| Molecular Formula | C₁₆H₂₀N₂O₈ | [1] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 169-170 °C | |

| Optimal Reaction pH | 7.0 - 9.0 | [1] |

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [1] |

| DMSO | ~74 mg/mL (200.9 mM) | [2] |

| DMF | Soluble | [4] |

| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis | Reference(s) |

| 7.0 | 0 | 4-5 hours | |

| 8.6 | 4 | 10 minutes |

Experimental Protocols

Detailed methodologies for key experiments utilizing DSS are provided below. These protocols serve as a starting point and may require optimization for specific applications.

General Protein Crosslinking Protocol (In Vitro)

This protocol outlines the basic steps for crosslinking purified proteins in solution.

-

Protein Preparation:

-

Prepare the protein sample in a non-amine-containing buffer (e.g., phosphate-buffered saline (PBS), HEPES) at a pH between 7.0 and 8.0.

-

The protein concentration should be optimized for the specific application. For intramolecular crosslinking, lower protein concentrations are preferred, while higher concentrations favor intermolecular crosslinking.

-

-

DSS Solution Preparation:

-

Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a final concentration of 10-25 mM. For example, to make a 25 mM solution, dissolve 2 mg of DSS in 217 µL of DMSO.

-

-

Crosslinking Reaction:

-

Add the DSS solution to the protein sample to achieve the desired final concentration. A common starting point is a 10- to 50-fold molar excess of DSS to protein.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Reaction Quenching:

-

Terminate the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or glycine. A final concentration of 20-50 mM Tris-HCl, pH 7.5, is typically used.

-

Incubate for 15 minutes at room temperature.

-

-

Analysis:

-

Analyze the crosslinked products by SDS-PAGE, followed by Coomassie blue staining or Western blotting to visualize the formation of higher molecular weight species.

-

Intracellular Crosslinking Protocol (In Vivo)

This protocol describes the crosslinking of proteins within intact cells.

-

Cell Preparation:

-

Harvest cultured cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.

-

Resuspend the cells in PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.

-

-

DSS Solution Preparation:

-

Prepare a 10-25 mM stock solution of DSS in anhydrous DMSO or DMF immediately before use.

-

-

Crosslinking Reaction:

-

Add the DSS stock solution to the cell suspension to a final concentration of 1-5 mM.

-

Incubate the cells for 30 minutes at room temperature.

-

-

Reaction Quenching:

-

Quench the reaction by adding a final concentration of 10-20 mM Tris-HCl, pH 7.5.

-

Incubate for 15 minutes at room temperature.

-

-

Cell Lysis and Analysis:

-

Pellet the cells by centrifugation and lyse them using a suitable lysis buffer.

-

Analyze the crosslinked proteins in the cell lysate by immunoprecipitation, SDS-PAGE, and Western blotting.

-

Crosslinking for Immunoprecipitation (IP)

This protocol is designed to stabilize protein-protein interactions prior to immunoprecipitation.

-

Crosslinking:

-

Perform intracellular or in vitro crosslinking as described in the protocols above.

-

-

Cell Lysis:

-

Lyse the crosslinked cells with an appropriate IP lysis buffer containing protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-antigen complexes.

-

Wash the beads extensively with IP wash buffer to remove unbound proteins.

-

-

Elution and Analysis:

-

Elute the immunoprecipitated proteins from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

Analyze the eluted proteins by SDS-PAGE and Western blotting.

-

Sample Preparation for Mass Spectrometry (MS)

This protocol outlines the preparation of crosslinked samples for analysis by mass spectrometry.

-

Crosslinking and Quenching:

-

Perform the crosslinking reaction and quenching as described in the general protocol.

-

-

Protein Denaturation, Reduction, and Alkylation:

-

Denature the crosslinked protein sample, typically by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds with dithiothreitol (DTT).

-

Alkylate cysteine residues with iodoacetamide (IAA).

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the urea concentration and digest the proteins into peptides using a protease such as trypsin.

-

-

Enrichment of Crosslinked Peptides (Optional):

-

Crosslinked peptides are often low in abundance and can be enriched using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked peptides and map the sites of interaction.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway where DSS can be applied and a typical experimental workflow for its use.

Caption: Insulin signaling pathway leading to glucose uptake.

Caption: General experimental workflow for DSS crosslinking.

References

Navigating the Matrix: A Technical Guide to the Solubility of DSS Crosslinker in Biochemical Buffers

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Application of Disuccinimidyl Suberate (DSS) Crosslinker.

This technical guide provides a comprehensive overview of the solubility characteristics of Disuccinimidyl this compound (DSS), a widely used homobifunctional crosslinker in protein chemistry, diagnostics, and drug development. A critical understanding of DSS solubility and stability in various buffer systems is paramount for successful and reproducible crosslinking outcomes. This document outlines the qualitative and quantitative solubility of DSS, provides detailed experimental protocols, and discusses the critical interplay between buffer composition, pH, and temperature on crosslinker stability and reactivity.

Executive Summary

Disuccinimidyl this compound (DSS) is a non-cleavable, membrane-permeable crosslinker with amine-reactive N-hydroxysuccinimide (NHS) esters at both ends of an 8-carbon spacer arm.[1][2] Its utility in covalently linking proteins and other biomolecules is well-established.[3][4][5][6][7] However, a significant challenge in its application lies in its poor aqueous solubility.[1][2][7] This guide addresses this challenge by providing a detailed analysis of DSS solubility in commonly used laboratory solvents and buffer systems, offering researchers the foundational knowledge required for optimizing their crosslinking experiments.

Solubility of DSS: A Tale of Two Solvents

The solubility of DSS is dichotomous: it is highly soluble in polar organic solvents but practically insoluble in aqueous buffers.[1][2][7] This characteristic necessitates a two-step dissolution process for its use in most biological applications.

Organic Solvents: The Preferred Medium for Stock Solutions

DSS readily dissolves in anhydrous (water-free) dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2][7][8][9] These organic solvents are ideal for preparing concentrated stock solutions of the crosslinker immediately before use. It is crucial to use high-purity, anhydrous solvents to prevent premature hydrolysis of the moisture-sensitive NHS esters.[3][10]

Aqueous Buffers: The Reaction Environment

Direct dissolution of DSS in aqueous buffers is not feasible due to its hydrophobic nature.[1][2][7] To achieve a working concentration in an aqueous environment, the DSS stock solution in DMSO or DMF is added to the reaction buffer.[1][8][9][10] It is recommended to keep the final concentration of the organic solvent in the reaction mixture to a minimum, ideally below 10%, to avoid potential denaturation of proteins.[11]

Table 1: Quantitative Solubility of DSS in Organic Solvents

| Solvent | Reported Solubility | Molar Concentration (approx.) | Citation(s) |

| DMSO | > 9.2 mg/mL | > 25 mM | [2] |

| DMSO | ~10 mg/mL | ~27 mM | [8] |

| DMF | > 9.2 mg/mL | > 25 mM | [2] |

Table 2: Quantitative Solubility of DSS in an Aqueous Buffer System (with organic co-solvent)

| Buffer System | Reported Solubility | Molar Concentration (approx.) | Citation(s) |

| 1:5 DMSO:PBS (pH 7.2) | ~0.15 mg/mL | ~0.41 mM | [8] |

The Critical Role of Buffers in DSS Crosslinking

The choice of buffer is a critical determinant of success in DSS crosslinking experiments. The buffer's composition and pH directly impact both the crosslinking reaction and the stability of the DSS molecule.

Recommended Buffer Systems

Non-amine containing buffers are essential for DSS crosslinking, as primary amines in buffers like Tris and glycine will compete with the target molecules for reaction with the NHS esters, effectively quenching the crosslinker.[1][3][12][13][14]

Table 3: Recommended Buffers for DSS Crosslinking

| Buffer System | Recommended pH Range | Advantages | Disadvantages | Citation(s) |

| Phosphate-Buffered Saline (PBS) | 7.2 - 7.5 | Physiologically relevant, readily available. | Phosphate can sometimes interfere with downstream applications. | [3][14] |

| HEPES | 7.0 - 8.0 | Good buffering capacity in the optimal pH range for crosslinking. | - | [3][15] |

| Borate | 8.0 - 9.0 | Effective at a slightly more alkaline pH where the reaction can be faster. | Can inhibit some enzymatic reactions. | [3][15] |

| Carbonate/Bicarbonate | 8.5 - 9.5 | Useful for driving the reaction to completion quickly. | Higher pH significantly increases the rate of hydrolysis, requiring very short reaction times. | [3][15] |

The Influence of pH on Reactivity and Stability

The crosslinking reaction of DSS with primary amines is highly pH-dependent, with an optimal range of pH 7-9.[1][7][10][15] However, the hydrolysis of the NHS ester, a competing reaction that inactivates the crosslinker, also increases with pH.[3][11][13][16] Therefore, a balance must be struck to achieve efficient crosslinking while minimizing hydrolysis.

Table 4: Estimated Half-life of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Estimated Half-life | Citation(s) |

| 7.0 | 0 | 4-5 hours | [3] |

| 8.0 | Room Temp | ~180 minutes | [3] |

| 8.5 | Room Temp | ~130 minutes | [3] |

| 8.6 | 4 | 10 minutes | [3][16] |

| 9.0 | Room Temp | ~110-125 minutes | [3] |

Note: These are estimates for NHS esters in general. The exact half-life of DSS may vary depending on the specific buffer and other experimental conditions.[3]

Experimental Protocols

General Protocol for Protein Crosslinking with DSS

This protocol provides a general workflow for crosslinking proteins in solution using DSS. Optimization may be required for specific applications.

Materials:

-

DSS crosslinker

-

Anhydrous DMSO or DMF

-

Protein sample in a suitable non-amine-containing buffer (e.g., PBS, HEPES) at a pH between 7 and 9.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Prepare Protein Sample: Ensure the protein of interest is in a non-amine-containing buffer at an appropriate concentration (ideally >1 mg/mL to favor intramolecular crosslinking).[3]

-

Prepare DSS Stock Solution: Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the required amount of DSS in anhydrous DMSO or DMF to a concentration of 10-25 mM.[3][6] For example, to make a 25 mM solution, dissolve 2 mg of DSS in 216 µL of anhydrous DMSO.[6]

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically in the range of 0.25-5 mM).[1][15] The optimal molar excess of DSS to protein should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[15]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[6][15] Incubate for 15 minutes at room temperature.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, Western blot, or mass spectrometry.[5]

Protocol for Determining DSS Solubility in Aqueous Buffers (Adapted from NHS Ester Reactivity Assay)

This protocol outlines a method to estimate the solubility of DSS in a given aqueous buffer by quantifying the amount of dissolved and hydrolyzed DSS via UV-Vis spectrophotometry.

Materials:

-

DSS crosslinker

-

Anhydrous DMSO

-

Aqueous buffer of interest (e.g., MES, HEPES, Borate at a specific pH and temperature)

-

0.5-1.0 N NaOH

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Prepare Saturated DSS Solution: Add an excess amount of DSS powder to the aqueous buffer of interest in a microcentrifuge tube. Vortex vigorously for 1-2 minutes to ensure maximum dissolution.

-

Equilibration and Separation: Incubate the tube at the desired temperature for a defined period (e.g., 1 hour) to allow the solution to reach equilibrium. Centrifuge the tube at high speed to pellet the undissolved DSS.

-

Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet. This supernatant represents the saturated solution of DSS in the buffer.

-

Hydrolysis of Dissolved DSS: To a known volume of the supernatant, add a small volume of 0.5-1.0 N NaOH to rapidly hydrolyze the dissolved DSS, releasing N-hydroxysuccinimide (NHS).

-

Spectrophotometric Measurement: Immediately measure the absorbance of the hydrolyzed solution at 260 nm. The released NHS has a strong absorbance at this wavelength.

-

Quantification: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the released NHS, which corresponds to the concentration of the dissolved DSS. The molar extinction coefficient (ε) for NHS is approximately 8,200 M⁻¹cm⁻¹ at 260 nm.

-

Calculation of Solubility: Convert the molar concentration to mg/mL to determine the solubility of DSS in the specific buffer under the tested conditions.

Visualizing Workflows and Concepts

Conclusion

The successful application of DSS as a crosslinking agent is intrinsically linked to a thorough understanding of its solubility and stability. While DSS is largely insoluble in aqueous solutions, its high solubility in organic solvents like DMSO and DMF allows for the preparation of stock solutions that can be effectively used in aqueous reaction mixtures. The choice of a non-amine buffer within an optimal pH range of 7-9 is critical to maximize crosslinking efficiency while minimizing the competing hydrolysis reaction. This guide provides the necessary technical information and protocols to enable researchers to confidently and effectively utilize DSS in their experimental workflows.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Disuccinimidyl this compound - Wikipedia [en.wikipedia.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Di-(N-succinimidyl) this compound (DSS) — CF Plus Chemicals [cfplus.cz]

- 10. covachem.com [covachem.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. DSS (disuccinimidyl this compound), 50 mg - FAQs [thermofisher.com]

- 15. store.sangon.com [store.sangon.com]

- 16. interchim.fr [interchim.fr]

Navigating the Cellular Boundary: An In-depth Technical Guide to the Membrane Permeability of Suberate-Based Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the membrane permeability of suberate-based crosslinkers, essential tools for studying protein-protein interactions in their native cellular environment. Understanding the ability of these reagents to cross the cell membrane is critical for designing experiments that accurately probe intracellular and extracellular protein complexes. This document details the physicochemical properties governing permeability, presents experimental protocols for assessment, and summarizes key data for practical application.

Core Principles: What Governs Membrane Permeability?

The ability of a this compound-based crosslinker to traverse the lipid bilayer of a cell is primarily determined by its chemical structure, specifically the presence or absence of charged moieties. The this compound backbone itself is an eight-carbon alkyl chain, lending a degree of hydrophobicity to the molecule. However, it is the nature of the reactive groups at each end of this spacer that dictates its interaction with the cell membrane.

Disuccinimidyl this compound (DSS) is a classic example of a membrane-permeable this compound-based crosslinker.[1][2][3] Its N-hydroxysuccinimide (NHS) esters are reactive towards primary amines, but the overall molecule lacks charged groups, rendering it lipophilic.[4] This hydrophobicity allows DSS to passively diffuse across the cell membrane, making it an invaluable tool for crosslinking intracellular proteins.[1]

In contrast, Bis(sulfosuccinimidyl) this compound (BS3) is the water-soluble, membrane-impermeable analog of DSS.[4][5] The addition of sulfonate (-SO3-) groups to the N-hydroxysuccinimide esters imparts a negative charge to the molecule. This charge prevents BS3 from crossing the hydrophobic cell membrane, thus restricting its crosslinking activity to proteins on the cell surface.[4] This property is exploited to differentiate between extracellular and transmembrane proteins and their extracellularly exposed domains.

Another relevant crosslinker is Dithiobis(succinimidyl propionate) (DSP) , which is also lipophilic and membrane-permeable due to the absence of charged groups.[6] Its sulfonated counterpart, Dithiobis(sulfosuccinimidyl) propionate (DTSSP) , is water-soluble and membrane-impermeable.[6]

Quantitative Data Summary

While direct permeability coefficients for this compound-based crosslinkers are not widely reported in the literature, their permeability is typically assessed functionally by observing their crosslinking effects inside or outside the cell. The following tables summarize the key physicochemical properties that determine their membrane permeability and provide typical experimental parameters.

Table 1: Physicochemical Properties of Common this compound-Based Crosslinkers

| Property | Disuccinimidyl this compound (DSS) | Bis(sulfosuccinimidyl) this compound (BS3) | Dithiobis(succinimidyl propionate) (DSP) | Dithiobis(sulfosuccinimidyl) propionate (DTSSP) |

| Molecular Weight | 368.35 g/mol [1] | 572.43 g/mol | 404.42 g/mol | 608.51 g/mol |

| Spacer Arm Length | 11.4 Å[1] | 11.4 Å | 12.0 Å | 12.0 Å |

| Reactive Group | NHS Ester[1] | Sulfo-NHS Ester | NHS Ester[6] | Sulfo-NHS Ester[6] |

| Target Residue | Primary Amines (e.g., Lysine)[1] | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine)[6] | Primary Amines (e.g., Lysine)[6] |

| Water Solubility | No (dissolve in DMSO/DMF)[4] | Yes[4] | No (dissolve in DMSO/DMF)[6] | Yes[6] |

| Membrane Permeable | Yes [1] | No | Yes [6] | No [6] |

| Cleavable | No[1] | No | Yes (Disulfide bond)[6] | Yes (Disulfide bond)[6] |

Table 2: Typical Experimental Conditions for Cellular Crosslinking

| Parameter | Intracellular Crosslinking (e.g., DSS, DSP) | Cell-Surface Crosslinking (e.g., BS3, DTSSP) |

| Cell Preparation | Wash cells 3x with ice-cold PBS to remove amine-containing media. | Wash cells 3x with ice-cold PBS to remove amine-containing media. |

| Cell Density | ~25 x 10^6 cells/mL in PBS (pH 8.0)[4] | ~25 x 10^6 cells/mL in PBS (pH 7.0-8.0) |

| Crosslinker Concentration | 0.25-5 mM[4] | 0.25-5 mM |

| Solvent | DMSO or DMF[4] | Aqueous buffer (e.g., PBS)[4] |

| Incubation Time | 30 minutes at room temperature or 2 hours on ice.[4] | 30 minutes at room temperature or 2 hours at 4°C to reduce internalization. |

| Quenching | Add quenching buffer (e.g., 1M Tris, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes.[4] | Add quenching buffer (e.g., 1M Tris, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes. |

Experimental Protocols

The assessment of membrane permeability for this compound-based crosslinkers is typically an indirect measurement based on the location of crosslinked proteins. Below are detailed methodologies for key experiments.

Protocol for Differentiating Intracellular vs. Cell-Surface Crosslinking

This protocol utilizes the differential permeability of DSS and BS3 to identify intracellular and cell-surface protein interactions.

Materials:

-

Cells in suspension or adherent cells

-

Phosphate-Buffered Saline (PBS), ice-cold

-

DSS solution (10-25 mM in dry DMSO)

-

BS3 solution (10-25 mM in PBS, prepared fresh)

-

Quenching Buffer (1M Tris-HCl, pH 7.5)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels, buffers, and apparatus

-

Western blot apparatus and reagents

-

Primary and secondary antibodies specific to target proteins

Procedure:

-

Cell Preparation:

-

For suspension cells, harvest and wash 3 times with ice-cold PBS by centrifugation. Resuspend in PBS at a concentration of approximately 25 x 10^6 cells/mL.[4]

-

For adherent cells, wash the monolayer 3 times with ice-cold PBS.

-

-

Crosslinking Reaction:

-

Divide the cell suspension into three tubes: "Control," "DSS," and "BS3."

-

To the "DSS" tube, add the freshly prepared DSS solution to a final concentration of 0.25-5 mM.

-

To the "BS3" tube, add the freshly prepared BS3 solution to a final concentration of 0.25-5 mM.

-

To the "Control" tube, add an equivalent volume of the solvent (PBS for BS3, DMSO for DSS).

-

Incubate the reactions for 30 minutes at room temperature or 2 hours on ice. For BS3, incubation at 4°C is recommended to minimize potential endocytosis.

-

-

Reaction Quenching:

-

Add Quenching Buffer to each tube to a final concentration of 20-50 mM.[4]

-

Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation and discard the supernatant.

-

Add ice-cold Lysis Buffer to the cell pellets and incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Downstream Analysis:

-

Collect the supernatant (cell lysate).

-

Determine the protein concentration of each lysate.

-

Analyze the lysates by SDS-PAGE and Western blotting using antibodies against proteins of interest.

-

Interpretation: Proteins crosslinked by DSS but not by BS3 are likely intracellular. Proteins crosslinked by both may be part of a complex that spans the membrane or has both intracellular and extracellular components accessible to the respective crosslinkers. The appearance of higher molecular weight bands in the DSS and BS3 lanes compared to the control indicates successful crosslinking.

-

Cell Viability Assays

It is crucial to assess the cytotoxicity of the crosslinker concentrations used. The MTT and LDH assays are common methods for this purpose.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

This compound-based crosslinker of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

-

96-well plate reader

Procedure:

-

Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the this compound-based crosslinker for the desired exposure time. Include untreated control wells.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[3]

-

Add 100 µL of Solubilization solution to each well to dissolve the formazan crystals.[3]

-

Incubate at room temperature in the dark for at least 2 hours.

-

Measure the absorbance at 570 nm using a plate reader.[3]

-

Calculate cell viability as a percentage of the untreated control.

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Materials:

-

Cells cultured in a 96-well plate

-

This compound-based crosslinker of interest

-

LDH Cytotoxicity Assay Kit (commercially available)

-

96-well plate reader

Procedure:

-

Plate cells in a 96-well plate and treat with a range of crosslinker concentrations. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

-

After the incubation period, centrifuge the plate at approximately 250 x g for 4 minutes.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well.

-

Incubate for the time specified in the kit instructions (typically 30 minutes) at room temperature, protected from light.[7]

-

Add the stop solution from the kit.

-

Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[7]

-

Calculate the percentage of cytotoxicity according to the kit's instructions.

Signaling Pathways and Logical Relationships

This compound-based crosslinkers are primarily used as structural probes to stabilize protein-protein interactions within existing signaling pathways. There is limited evidence to suggest that the this compound molecule itself or its byproducts directly activate or inhibit signaling cascades as a primary mode of action. Their utility lies in "freezing" transient interactions for subsequent analysis.

Butyric acid, a shorter dicarboxylic acid, has been shown to sensitize cells to apoptosis by accelerating the activation of signaling pathways like p38 MAP kinase.[8] However, similar direct signaling effects have not been well-documented for suberic acid.

The following diagrams illustrate the experimental workflows and logical relationships involved in using this compound-based crosslinkers to study membrane permeability and protein interactions.

Conclusion

The membrane permeability of this compound-based crosslinkers is a critical factor in their application for studying protein-protein interactions. The presence of charged groups, as in BS3, renders the molecule membrane-impermeable and suitable for probing cell-surface interactions. Conversely, the absence of such charges in molecules like DSS allows for their passage across the cell membrane to investigate intracellular protein complexes. The experimental protocols provided herein offer robust methods for leveraging these properties to elucidate the spatial organization of protein networks. Careful consideration of the crosslinker's properties and potential cytotoxicity is paramount for obtaining reliable and meaningful data in the complex environment of living cells.

References

- 1. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 2. Disuccinimidyl this compound - Wikipedia [en.wikipedia.org]

- 3. cephamls.com [cephamls.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. interchim.fr [interchim.fr]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Butyric acid sensitizes Vero cells to ricin-induced apoptosis via accelerated activation of multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Suberic Acid Esters in Advanced Polymer Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel polymers with tailored properties is a cornerstone of innovation in materials science and medicine. Among the diverse array of monomers utilized, suberic acid and its esters have emerged as critical building blocks for creating a wide range of functional polymers, particularly biodegradable polyesters and polyamides. Their biocompatibility and the tunable properties they impart to polymers make them highly valuable for biomedical applications, including drug delivery systems and tissue engineering scaffolds.[1][2] This technical guide provides an in-depth exploration of the synthesis, properties, and applications of polymers derived from suberic acid esters, offering a comprehensive resource for professionals in the field.

Comparative Properties of Suberic Acid-Based Polyesters

The length of the dicarboxylic acid chain is a critical determinant of the physicochemical characteristics of the resulting polyester. Suberic acid, with its eight-carbon backbone, imparts distinct properties compared to other commonly used dicarboxylic acids like sebacic acid (ten carbons). These differences are crucial for tailoring polymers for specific applications.[3]

| Property | Suberic Acid-Based Polyesters | Sebacic Acid-Based Polyesters | Rationale |

| Melting Temperature (Tm) | Generally lower | Generally higher | The shorter hydrocarbon chain of suberic acid leads to weaker intermolecular forces.[3] |

| Crystallinity | Often lower | Often higher | More efficient chain packing in sebacic acid-based polyesters results in a higher degree of crystallinity.[3] |

| Tensile Strength | Generally lower | Generally higher | Higher crystallinity and intermolecular forces in sebacic acid-based polyesters contribute to greater tensile strength.[3] |

| Elongation at Break | Can be higher | Variable, can be tailored | Lower crystallinity in suberic acid-based polyesters may lead to more amorphous regions, allowing for greater flexibility.[3] |

| Young's Modulus | Often lower | Often higher | The higher crystallinity of sebacic acid-based polyesters often results in greater stiffness.[3] |

| Hydrolytic Degradation Rate | Generally faster | Generally slower | The less hydrophobic nature and higher ester bond density per unit chain length in suberic acid-based polyesters can lead to a faster rate of hydrolysis.[3] |

| Enzymatic Degradation Rate | Can be faster | Can be slower | The potentially lower crystallinity and more hydrophilic nature of some suberic acid-based polyesters may allow for more rapid enzymatic attack.[3] |

Polymer Synthesis Methodologies Utilizing Suberic Acid Esters

The synthesis of polyesters and polyamides from suberic acid esters can be achieved through several methods, primarily polycondensation reactions. These can be broadly categorized into thermal polycondensation and enzymatic polymerization, each offering distinct advantages and control over the final polymer properties.

Experimental Protocols

1. Enzymatic Polycondensation of Suberic Acid and 1,8-Octanediol

This protocol describes a two-step enzymatic polymerization method to synthesize poly(octamethylene suberate) (POS).[4]

-

Materials: Suberic acid, 1,8-octanediol, immobilized Pseudozyma antarctica lipase B (IMM-PBLI), cyclohexane, tetrahydrofuran.

-

Step 1: Direct Polycondensation (Prepolymer Synthesis)

-

Prepare the polymerization medium (miniemulsion, water, or an organic solvent mixture of cyclohexane:tetrahydrofuran 5:1 v/v) with equimolar concentrations (0.5 M) of suberic acid and 1,8-octanediol.

-

Add the immobilized enzyme catalyst (IMM-PBLI).

-

Maintain the reaction at 45°C with magnetic stirring (250 rpm) to ensure homogenization.

-

Allow the polymerization to proceed for 8 hours to produce prepolymers. Prepolymers with molecular weights (MWs) of approximately 2800 g/mol , 3400 g/mol , and 4900 g/mol can be obtained in miniemulsion, water, and the organic solvent, respectively.[4]

-

-

Step 2: Bulk Polymerization (Chain Extension)

-

Isolate the wet prepolymers from the first step.

-

Incubate the prepolymers at 60°C or 80°C at atmospheric pressure in the presence of fresh IMM-PBLI, without stirring.

-

This second step significantly increases the molecular weight of the final polymer. For instance, prepolymers synthesized in an organic solvent can reach a final MW of up to 19,800 g/mol .[4]

-

2. Thermal Polycondensation of Dicarboxylic Acids and Diols

This protocol outlines a general method for synthesizing aliphatic polyesters using an inorganic acid catalyst.[5]

-

Materials: Dicarboxylic acid (e.g., suberic acid), aliphatic diol (e.g., 1,4-butanediol), inorganic acid catalyst (e.g., H₃PO₄ or H₂SO₄).

-

Procedure:

-

Combine the dicarboxylic acid (0.1 mol) and the diol in a three-necked reaction vessel equipped with a mechanical stirrer and placed in an oil heating bath. The molar ratio of diacid to diol should be optimized for the specific polymer desired.

-

Add the inorganic acid catalyst (0.1–1% w/w) to the reaction mixture.

-

Heat the mixture to a temperature sufficient to melt the monomers and initiate polymerization (typically between 150°C and 280°C for chemical synthesis).[4]

-

Apply a low vacuum to remove the water generated during the condensation reaction, driving the equilibrium towards polymer formation.

-

Continue the reaction until the desired molecular weight is achieved. This method can yield high molecular weight polyesters.[5]

-

Visualizing Polymer Synthesis Pathways

The logical flow of polymer synthesis can be effectively represented using diagrams. Below are Graphviz representations of the key polymerization processes.

Caption: Workflow for two-step enzymatic synthesis of poly(octamethylene this compound).

Caption: General workflow for thermal polycondensation of suberic acid and a diol.

Applications in Drug Development and Biomedical Research

The biodegradable and biocompatible nature of suberic acid-based polymers makes them prime candidates for a variety of biomedical applications.[1][2] Their tunable degradation rates and mechanical properties allow for the precise design of drug delivery systems and tissue engineering scaffolds.[2][6]

-

Controlled Drug Delivery: The hydrolysis of ester bonds in the polymer backbone leads to the gradual release of encapsulated therapeutic agents. The degradation rate can be controlled by altering the polymer's crystallinity and hydrophobicity, which is directly influenced by the choice of dicarboxylic acid.[2][3]

-

Tissue Engineering: These polymers can be fabricated into porous scaffolds that support cell adhesion, proliferation, and differentiation, promoting the regeneration of tissues such as bone and cartilage.[6][7] The mechanical properties of the scaffold can be matched to the native tissue by adjusting the polymer composition.[3]

-

Surgical Implants: Biodegradable implants, such as sutures and fixation devices, can be fabricated from suberic acid-based polyesters. These devices provide temporary support and are then safely absorbed by the body, eliminating the need for a second surgery for removal.[1]

Conclusion

Suberic acid and its esters are versatile and valuable monomers in the synthesis of advanced polymers. The ability to precisely control the properties of the resulting polyesters and polyamides through the choice of synthesis method and co-monomers opens up a vast design space for materials scientists and drug development professionals. The continued exploration of enzymatic polymerization techniques further enhances the "green" credentials of these materials, aligning with the growing demand for sustainable and environmentally friendly processes in the chemical industry.[8] As research progresses, polymers derived from suberic acid esters are poised to play an increasingly important role in the development of next-generation medical devices and therapeutic systems.

References

- 1. Unveiling the Versatile Benefits of Suberic Acid Across Industries [moltuslab.com]

- 2. Biodegradable Polyesters: Approaches to Increase Degradation Rates for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Special Features of Polyester-Based Materials for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocompatibility and biodegradation of polyester and polyfumarate based-scaffolds for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

The Instability of Amine-Reactive Probes: An In-depth Technical Guide to the Hydrolysis Rate of N-hydroxysuccinimide Esters

For Immediate Release

[CITY, STATE] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the hydrolysis rate of N-hydroxysuccinimide (NHS) esters. This whitepaper provides critical data and detailed experimental protocols to understand and mitigate the impact of hydrolysis on conjugation efficiency, a crucial factor in the development of bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapies.

N-hydroxysuccinimide esters are widely utilized reagents for the covalent modification of proteins and other biomolecules through the formation of stable amide bonds with primary amines. However, the reactivity of NHS esters is a double-edged sword; they are susceptible to hydrolysis in aqueous environments, a competing reaction that can significantly reduce the yield of the desired conjugate. This guide offers an in-depth look at the kinetics of this degradation pathway.

Understanding the Hydrolysis of NHS Esters

The utility of NHS esters in bioconjugation is predicated on their ability to react with nucleophilic primary amines on biomolecules. Concurrently, these esters react with water, leading to the regeneration of the original carboxylic acid and the release of N-hydroxysuccinimide. This hydrolytic instability is a critical parameter to control for reproducible and efficient conjugation. The rate of hydrolysis is significantly influenced by several factors, most notably pH and temperature.

dot

The Pivotal Role of Suberate in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberate, an eight-carbon dicarboxylic acid, has emerged as a critical biomarker and metabolic intermediate, particularly in the context of fatty acid oxidation disorders and other metabolic dysregulations. This technical guide provides a comprehensive overview of the function of this compound in metabolic pathways, detailing its endogenous origins, enzymatic processing, and clinical significance. By summarizing quantitative data, outlining experimental protocols, and visualizing complex pathways, this document serves as an in-depth resource for professionals in research and drug development seeking to understand and target the metabolic pathways involving this compound.

Introduction

Suberic acid, or octanedioic acid, is a dicarboxylic acid that is normally present in urine at low levels. Its endogenous production primarily stems from the ω-oxidation of monounsaturated fatty acids like oleic acid.[1][2] Under physiological conditions, the β-oxidation of fatty acids in the mitochondria is the predominant pathway for fatty acid catabolism. However, when mitochondrial β-oxidation is impaired due to genetic defects, nutrient deficiencies, or metabolic stress, the ω-oxidation pathway is upregulated, leading to an accumulation and increased excretion of this compound and other dicarboxylic acids.[3][4] This makes this compound a valuable diagnostic marker for several metabolic disorders.

Metabolic Pathways Involving this compound

The metabolism of this compound is intricately linked to fatty acid oxidation and involves two primary pathways: its formation via ω-oxidation in the endoplasmic reticulum and its subsequent degradation via β-oxidation in peroxisomes.

Formation of this compound via ω-Oxidation

The ω-oxidation pathway is a three-step process that converts the terminal methyl group of a fatty acid into a carboxylic acid, thereby forming a dicarboxylic acid.[5][6]

-

ω-Hydroxylation: The initial and rate-limiting step is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies, which act as ω-hydroxylases.[6][7] This reaction introduces a hydroxyl group at the ω-carbon of the fatty acid, requiring molecular oxygen and NADPH.[5]

-

Oxidation to an Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by a cytosolic alcohol dehydrogenase (ADH).[5][8][9]

-

Oxidation to a Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH), yielding a dicarboxylic acid.[5][8][10]

Longer-chain dicarboxylic acids can then be chain-shortened via β-oxidation to yield medium-chain dicarboxylic acids like this compound.

Degradation of this compound via Peroxisomal β-Oxidation

Dicarboxylic acids, including this compound, are primarily catabolized in the peroxisomes.[7][11] The process involves the sequential removal of two-carbon units in the form of acetyl-CoA.

The key enzymes involved in the peroxisomal β-oxidation of dicarboxylic acids are:

-

Peroxisomal Acyl-CoA Oxidase (ACOX1): Catalyzes the first and rate-limiting step, the formation of a double bond.[8][12][13]

-

L-Bifunctional Protein (LBP/EHHADH) and D-Bifunctional Protein (DBP/HSD17B4): These proteins exhibit both hydratase and dehydrogenase activities, catalyzing the second and third steps of the β-oxidation spiral.[8][13][14][15]

-

Sterol Carrier Protein X (SCPx) and Peroxisomal Thiolase: Catalyze the final thiolytic cleavage to release acetyl-CoA.[15][16][17]

Quantitative Data on this compound in Metabolic Disorders

Elevated urinary this compound is a key diagnostic marker for several metabolic disorders. The following tables summarize quantitative data from studies on Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Gestational Diabetes Mellitus (GDM).

Table 1: Urinary this compound Concentrations in MCAD Deficiency

| Study Population | Condition | Mean/Median this compound Concentration (µg/mg creatinine or nmol/mg Creatinine) | Reference |

| Asymptomatic Neonate | MCAD Deficiency | High this compound/adipate ratio (>1.0) | [18] |

| Patients with confirmed MCAD deficiency | MCAD Deficiency | Significantly increased suberylglycine | [19] |

| Chinese Patients | MCAD Deficiency (before treatment) | 22.99 (range: 3.01–13.50) nmol/mg Creatinine | |

| Healthy Controls | - | Not specified, but significantly lower than MCAD patients | [19] |

Table 2: Urinary this compound Concentrations in Gestational Diabetes Mellitus (GDM)

| Study Population | Condition | Median this compound Concentration (µg/mg creatinine) | Reference |

| Early Pregnancy | Developed GDM | Not significantly different from controls | [11][20] |

| Early Pregnancy | Did not develop GDM | Not significantly different from cases | [11][20] |

| T2DM Patients (for comparison) | Type 2 Diabetes | 4.2 ± 4.8 µg/mg creatinine (not statistically significant vs. controls) | [21] |

| Non-diabetic Controls | - | 1.8 ± 1.4 µg/mg creatinine | [21] |

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological samples is crucial for clinical diagnosis and research. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for Urinary Dicarboxylic Acids

This protocol provides a general workflow for the quantification of this compound and other dicarboxylic acids in urine using LC-MS/MS with stable isotope dilution.[1]

4.1.1. Sample Preparation

-

Internal Standard Spiking: To 100 µL of urine, add a known concentration of a stable isotope-labeled internal standard (e.g., Adipic acid-d10). This corrects for matrix effects and variations in sample processing.

-

Acidification: Acidify the sample with 1 M HCl to protonate the carboxylic acids.

-

Liquid-Liquid Extraction: Extract the dicarboxylic acids from the aqueous urine matrix using an organic solvent such as ethyl acetate.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Derivatization (Optional but Recommended): To improve chromatographic retention and ionization efficiency, derivatize the carboxylic acid groups. A common method is esterification with butanol and HCl to form dibutyl esters.

-

Reconstitution: Reconstitute the dried, derivatized sample in the initial mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

-

Chromatography: Use a C18 reversed-phase column with a gradient elution program.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Suberic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. Early pregnancy urinary biomarkers of fatty acid and carbohydrate metabolism in pregnancies complicated by gestational diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sterol carrier protein X (SCPx) is a peroxisomal branched-chain beta-ketothiolase specifically reacting with 3-oxo-pristanoyl-CoA: a new, unique role for SCPx in branched-chain fatty acid metabolism in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Key Role of Peroxisomes in Follicular Growth, Oocyte Maturation, Ovulation, and Steroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Early pregnancy urinary biomarkers of fatty acid and carbohydrate metabolism in pregnancies complicated by gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Discovery and Synthesis of Suberic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberic acid, a dicarboxylic acid with the IUPAC name octanedioic acid, has a rich history rooted in the study of natural products and has evolved into a versatile building block in modern chemistry. Its journey from a component of cork to a precursor in the synthesis of polymers and pharmaceuticals is a testament to the advancements in organic synthesis. This technical guide provides an in-depth exploration of the discovery and various synthetic routes to suberic acid, tailored for professionals in research and drug development. It details experimental protocols for key synthesis methods, presents quantitative data for comparison, and explores the role of suberic acid in biological signaling pathways, offering a comprehensive resource for its application in scientific endeavors.

Discovery and Historical Context

The name "suberic acid" originates from the Latin word suber, meaning cork, from which it was first isolated. The initial discovery involved the nitric acid oxidation of cork material.[1][2] This early method, while historically significant, has been largely superseded by more efficient and scalable synthetic routes. Later, suberic acid was also identified as a product of the oxidation of castor oil.

Chemical and Physical Properties

Suberic acid is a colorless crystalline solid with the chemical formula C₈H₁₄O₄.[3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | Octanedioic acid | [3] |

| CAS Number | 505-48-6 | [3] |

| Molecular Formula | C₈H₁₄O₄ | [3] |

| Molecular Weight | 174.19 g/mol | [3] |

| Melting Point | 141-144 °C | [2] |

| Boiling Point | 230 °C at 15 mmHg | [2] |

| Solubility in Water | 2.46 g/L | [2] |

Synthesis of Suberic Acid: Experimental Protocols

Several methods have been developed for the synthesis of suberic acid, ranging from classical oxidative cleavage of natural products to modern catalytic processes. This section provides detailed experimental protocols for the most significant synthetic routes.

Synthesis from Cork (Historical Method)

The historical method of producing suberic acid involves the strong oxidation of suberin, a major component of cork, using nitric acid. While not a common laboratory or industrial method today due to the complex mixture of products and harsh reaction conditions, it is of historical importance.

Experimental Protocol: Nitric Acid Oxidation of Cork (Conceptual)

-

Materials: Cork powder, concentrated nitric acid.

-

Procedure:

-

A suspension of finely ground cork powder in concentrated nitric acid is prepared in a reaction vessel equipped with a reflux condenser and a system for off-gas scrubbing.

-

The mixture is heated under reflux for several hours. The reaction is highly exothermic and produces large volumes of nitrogen oxides, requiring careful temperature control and a well-ventilated fume hood.

-

After the reaction is complete, the mixture is cooled, and the excess nitric acid is removed, often by distillation under reduced pressure.

-

The resulting residue contains a mixture of dicarboxylic acids, including suberic acid.

-

Separation and purification of suberic acid from this complex mixture is challenging and typically involves fractional crystallization or chromatography.

-

Synthesis from Castor Oil (Ricinoleic Acid)

A more practical and widely used method for suberic acid synthesis involves the oxidative cleavage of ricinoleic acid, the primary fatty acid in castor oil. This can be achieved through various oxidative processes, including alkali fusion.

Experimental Protocol: Alkali Fusion of Castor Oil

This protocol is adapted from methodologies described for the production of dicarboxylic acids from castor oil.[4][5][6]

-

Materials: Castor oil, sodium hydroxide (NaOH), lead(II,IV) oxide (Pb₃O₄) or other suitable catalyst, hydrochloric acid (HCl), liquid paraffin (optional, as a thinning agent).

-

Procedure:

-

In a suitable reaction vessel, castor oil is first saponified by heating with a concentrated solution of sodium hydroxide to produce sodium ricinoleate.

-

A catalyst, such as Pb₃O₄ (typically 1% by weight of the oleochemical), is added to the mixture.[6]

-

The temperature is raised to approximately 280 °C to initiate the alkali fusion (cracking) of the sodium ricinoleate.[4] The reaction is typically carried out for 3-5 hours.[6] The use of a thinning agent like liquid paraffin can improve mixing and heat transfer.

-

During the reaction, 2-octanol is formed as a byproduct and can be distilled off.

-

After completion, the reaction mixture is cooled and dissolved in water.

-

The aqueous solution is then acidified with hydrochloric acid. Initially, acidification to a pH of around 6 can precipitate other fatty acids, which can be removed by filtration.

-

Further acidification of the filtrate to a lower pH will precipitate the crude suberic acid.

-

The crude suberic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water or other suitable solvents.

-

Quantitative Data for Synthesis from Castor Oil Derivatives [6]

| Starting Material | Catalyst | Optimal Oleochemicals/NaOH Ratio | Reaction Time (hours) | Maximum Yield (%) |

| Castor Oil | Pb₃O₄ (1%) | 15:14 | 5 | 68.8 |

| Methyl Ricinoleate | Pb₃O₄ (1%) | 15:14 | 3 | 77.7 |

| Sodium Ricinoleate | Pb₃O₄ (1%) | 15:12 | 3 | 80.1 |

| Ricinoleic Acid | Pb₃O₄ (1%) | 15:14 | 3 | 78.6 |

Synthesis from Cyclooctene

The oxidation of cyclooctene is a modern and efficient route to suberic acid. Ozonolysis followed by an oxidative work-up is a common laboratory method.

Experimental Protocol: Ozonolysis of Cyclooctene [7][8][9]

-

Materials: Cyclooctene, methanol or dichloromethane (solvent), ozone (O₃), hydrogen peroxide (H₂O₂), or other oxidizing agents for work-up.

-

Procedure:

-

Cyclooctene is dissolved in a suitable solvent like methanol or dichloromethane in a reaction vessel equipped with a gas inlet tube and cooled to -78 °C using a dry ice/acetone bath.

-

A stream of ozone gas is bubbled through the solution until the solution turns blue, indicating the presence of excess ozone and the completion of the reaction.

-

The excess ozone is removed by bubbling a stream of an inert gas (e.g., nitrogen or argon) through the solution.

-

An oxidative work-up is then performed. This typically involves the addition of hydrogen peroxide to the reaction mixture. The mixture is allowed to warm to room temperature and stirred until the intermediate ozonide is completely oxidized to the carboxylic acid.

-

The solvent is removed under reduced pressure.

-

The resulting crude suberic acid is then purified, typically by recrystallization from water.

-

A patented industrial method describes the catalytic oxidation of cyclooctene using a composite phase transfer catalyst and hydrogen peroxide as the oxidant, achieving a conversion rate of over 90% and a suberic acid yield of over 60%.[10]

Signaling Pathways and Relevance in Drug Development

While suberic acid is a key metabolite, its direct role as a signaling molecule is an emerging area of research. Dicarboxylic acids, in general, are involved in cellular metabolism and can act as signaling molecules.

Fatty Acid Metabolism and Omega-Oxidation

Suberic acid is a product of the omega-oxidation of fatty acids. This is an alternative pathway to the more common beta-oxidation. In certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, beta-oxidation is impaired, leading to an accumulation of fatty acids that are then metabolized via omega-oxidation. This results in elevated levels of dicarboxylic acids, including suberic acid, in the urine and blood.[11][12] Therefore, suberic acid can serve as a biomarker for certain fatty acid oxidation disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 3. Suberic acid | C8H14O4 | CID 10457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Sebacic Acid via Alkali Fusion of Castor Oil and its Several Derivatives (2020) | Siyuan Yu | 19 Citations [scispace.com]

- 6. scilit.com [scilit.com]

- 7. Ozonolysis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 10. CN103539654A - Method for preparing suberic acid through cyclooctene oxidation - Google Patents [patents.google.com]

- 11. targetmol.com [targetmol.com]

- 12. hmdb.ca [hmdb.ca]

Methodological & Application

Application Notes and Protocols for Disuccinimidyl Suberate (DSS) Protein Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to using disuccinimidyl suberate (DSS) for crosslinking proteins. DSS is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines, primarily the side chains of lysine residues and the N-termini of proteins, to form stable amide bonds.[1][2][3][4][5] Its membrane-permeable nature makes it suitable for intracellular crosslinking.[1][2][3][5][6]

Principle of DSS Crosslinking

Disuccinimidyl this compound is a non-cleavable crosslinker with two NHS ester reactive groups at either end of an 8-atom (11.4 angstrom) spacer arm.[6][7] The NHS esters react with primary amines in the pH range of 7-9 to form covalent amide bonds, releasing N-hydroxysuccinimide (NHS) as a byproduct.[1][2][4] This reaction effectively links proteins that are in close proximity, allowing for the study of protein-protein interactions, protein complex conformations, and the stabilization of protein assemblies for further analysis.

Mechanism of Action

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the NHS leaving group.

Caption: Chemical reaction mechanism of DSS crosslinking.

Materials and Reagents

-

Disuccinimidyl this compound (DSS): Store at -20°C, protected from moisture.[7]

-

Dry, amine-free solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2][6][7]

-

Protein Sample: Purified protein(s) in an amine-free buffer.

-

Reaction Buffer: Amine-free buffer with a pH of 7-9. Recommended buffers include sodium phosphate, HEPES, carbonate/bicarbonate, or borate buffers.[1][2][5][7]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.[1][2][5]

-

Analysis Reagents: SDS-PAGE gels, Western blot reagents, or mass spectrometry equipment, depending on the downstream application.

Experimental Protocols

The following protocols provide a general framework for DSS crosslinking. Optimization may be required for specific applications.

Protocol for Crosslinking Purified Proteins

This protocol is suitable for studying interactions between purified proteins in solution.

Experimental Workflow:

Caption: Workflow for DSS crosslinking of purified proteins.

Detailed Steps:

-

Protein Preparation:

-

DSS Solution Preparation:

-

Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation.[1][7]

-

Immediately before use, dissolve DSS in dry DMSO or DMF to the desired stock concentration (e.g., 25-50 mM).[2][5][7] For example, to prepare a 50 mM solution, dissolve 10 mg of DSS in 540 µL of dry DMSO.[7] Do not store DSS stock solutions as the NHS-ester moiety readily hydrolyzes.[1][2][5]

-

-

Crosslinking Reaction:

-

Add the prepared DSS solution to the protein sample. The final concentration of DSS should be between 0.25 to 5 mM.[1][2][7] The molar excess of DSS to protein will depend on the protein concentration (see Table 1).

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2-3 hours.[1][2][7]

-

-

Reaction Quenching:

-

Analysis:

Protocol for Intracellular Crosslinking in Cultured Cells

This protocol is designed for identifying protein-protein interactions within a cellular context.

Experimental Workflow:

Caption: Workflow for intracellular DSS crosslinking.

Detailed Steps:

-

Cell Preparation:

-

DSS Solution Preparation:

-

Follow the same procedure as described in section 3.1, step 2.

-

-

Crosslinking Reaction:

-

Reaction Quenching:

-

Cell Lysis and Protein Extraction:

-

Lyse the cells using a suitable lysis buffer and protocol to extract the crosslinked proteins.

-

-

Analysis:

-

Analyze the protein extract using techniques such as immunoprecipitation followed by Western blotting or mass spectrometry to identify the crosslinked protein complexes.

-

Quantitative Data Summary

The following tables summarize key quantitative parameters for DSS crosslinking experiments.

Table 1: Recommended Molar Excess of DSS

| Protein Concentration | Molar Excess of DSS (DSS:Protein) |

| > 5 mg/mL | 10-fold |

| < 5 mg/mL | 20- to 50-fold |

Table 2: Typical Reaction Conditions

| Parameter | Recommended Range |

| DSS Final Concentration | |

| Purified Proteins | 0.25 - 5 mM |

| Intracellular | 1 - 5 mM |

| Reaction Buffer pH | 7.0 - 9.0 |

| Incubation Time | |

| Room Temperature | 30 - 60 minutes |

| On Ice | 2 - 3 hours |

| Quenching Buffer Concentration | |

| Purified Proteins | 20 - 200 mM Tris |

| Intracellular | 10 - 20 mM Tris |